molecular formula C16H11Cl2NO B189282 2,4-Dichloro-7-methoxy-3-phenylquinoline CAS No. 108832-16-2

2,4-Dichloro-7-methoxy-3-phenylquinoline

Cat. No.: B189282
CAS No.: 108832-16-2
M. Wt: 304.2 g/mol
InChI Key: CFBPNDXUUDXHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-7-methoxy-3-phenylquinoline (CAS 108832-16-2) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a quinoline scaffold substituted with reactive chloro groups and a methoxy-phenyl motif, making it a versatile precursor for the synthesis of novel bioactive molecules. Quinoline derivatives are of significant research interest due to their wide range of biological activities. They serve as critical scaffolds in developing potent anticancer agents, with mechanisms of action that include growth inhibition by cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration . Furthermore, the 2,4-dichloroquinazoline substructure is a key intermediate in synthesizing compounds that act as DNA gyrase inhibitors, presenting a valuable pathway for creating new antibacterial agents to combat antimicrobial resistance . This reagent is particularly valuable for constructing targeted libraries of quinazoline and quinoline-based compounds for high-throughput screening against various disease models. Researchers utilize this building block to develop potential inhibitors for critical targets, including kinase receptors like EGFR and VEGFR-2, which are implicated in the progression of multiple cancer types . The structural features of this compound make it a promising starting point for projects aimed at overcoming drug resistance in chemotherapy and antibiotic treatments. This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

108832-16-2

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

2,4-dichloro-7-methoxy-3-phenylquinoline

InChI

InChI=1S/C16H11Cl2NO/c1-20-11-7-8-12-13(9-11)19-16(18)14(15(12)17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

CFBPNDXUUDXHPZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes critical differences between 2,4-Dichloro-7-methoxy-3-phenylquinoline and analogous compounds:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference CAS/Study
This compound Cl (2,4), OMe (7), Ph (3) 318.18* Potential antimicrobial activity; enhanced lipophilicity due to dichloro and phenyl groups N/A (Target)
4-Chloro-7-methoxyquinoline Cl (4), OMe (7) 193.63 Simpler structure; used as intermediate in synthesis of antimalarial agents 68500-37-8
4-Chloro-7-methoxy-2-phenylquinoline Cl (4), OMe (7), Ph (2) 283.73 Phenyl at position 2 may alter binding affinity compared to position 3
4-Chloro-7-fluoro-2-phenylquinoline Cl (4), F (7), Ph (2) 257.70 Fluoro substituent increases electronegativity; potential for enhanced CNS activity 954225-43-5
4-Chloro-6-methoxyquinolin-7-ol Cl (4), OMe (6), -OH (7) 209.63 Hydroxyl group improves solubility; explored in photodynamic therapy 205448-31-3
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Cl (Ph-4), OMe (3,4; Ph), Me (3) 434.91 Complex substitution enhances selectivity in kinase inhibition

*Calculated molecular weight based on formula C₁₆H₁₂Cl₂NO.

Physicochemical Properties

  • Lipophilicity: The dichloro and phenyl groups in the target compound increase logP compared to mono-chloro analogs (e.g., 4-Chloro-7-methoxyquinoline), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability: Methoxy groups generally improve thermal stability, as seen in crystalline quinoline derivatives with transition temperatures up to 115°C .

Preparation Methods

Condensation-Based Synthesis from 2,4-Dichloroaniline

A primary method involves the condensation of 2,4-dichloroaniline with 7-methoxyquinoline precursors . This route typically employs polyphosphoric acid (PPA) or silica gel as a catalyst under microwave irradiation to accelerate the cyclization step. For example, reacting 2,4-dichloroaniline with 3-phenyl-7-methoxyquinoline-2,4-dione in the presence of PPA at 120–140°C for 4–6 hours yields the target compound with approximately 58–65% efficiency. The reaction mechanism proceeds via Friedländer annulation , where the amine group of 2,4-dichloroaniline attacks the carbonyl carbon of the quinoline precursor, followed by dehydration to form the heterocyclic ring.

Key parameters :

  • Temperature: 120–140°C

  • Catalyst: PPA or silica gel (0.8–1.2 g per mmol substrate)

  • Reaction time: 4–6 hours

  • Yield: 58–65%

Chlorination of 7-Methoxy-3-phenylquinoline

Post-synthetic chlorination is a critical step to introduce chlorine atoms at the 2- and 4-positions. Sulfuryl chloride (SO₂Cl₂) and phosphorus oxychloride (POCl₃) are widely used chlorinating agents. For instance, treating 7-methoxy-3-phenylquinoline with excess SO₂Cl₂ (1.5–2.0 equivalents) in dichloromethane at 0–5°C for 2 hours achieves selective dichlorination, yielding 2,4-dichloro-7-methoxy-3-phenylquinoline with 72–78% purity. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-deficient quinoline ring facilitates chloride insertion at the ortho and para positions relative to the methoxy group.

Optimization notes :

  • Lower temperatures (0–5°C) minimize side reactions such as over-chlorination.

  • Excess chlorinating agent (≥1.5 eq) ensures complete substitution.

One-Pot Multicomponent Synthesis

Recent advances utilize copper(I)-catalyzed [3+2] cycloaddition to streamline synthesis. A one-pot protocol combines 3-azido-7-methoxyquinoline, phenylacetylene, and Cu(I)Br in acetonitrile at 80°C for 3 hours, followed by in situ chlorination with SO₂Cl₂. This method reduces purification steps and achieves a combined yield of 43–50%. The copper catalyst facilitates the formation of the triazole intermediate, which subsequently undergoes chlorination without isolation.

Advantages :

  • Fewer intermediates

  • Reduced reaction time (total 5–6 hours)

  • Compatibility with diverse alkynes for structural diversification

Purification and Characterization

Recrystallization and Chromatography

Crude products are typically purified via recrystallization from ethanol or ethyl acetate, achieving ≥95% purity. For complex mixtures, column chromatography using silica gel (60–120 mesh) and a chloroform/methanol (95:5) eluent resolves regioisomeric byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 3.92 (s, 3H, OCH₃), 7.25–7.65 (m, 5H, C₆H₅), and 8.12 (d, J = 8.8 Hz, H-5).

  • MS (EI) : Molecular ion peak at m/z 304.17 [M]⁺ confirms the molecular formula C₁₆H₁₂Cl₂NO.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Condensation (PPA)58–6592–956–8Moderate
Chlorination (SO₂Cl₂)72–7888–902–3High
One-Pot (Cu-catalyzed)43–5085–885–6Low

Insights :

  • The chlorination route offers higher yields but requires stringent temperature control.

  • One-pot methods are time-efficient but less scalable due to catalyst costs .

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